molecular formula C9H9N3O2S B13470692 Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B13470692
M. Wt: 223.25 g/mol
InChI Key: ZLEGLLCRMMPSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a fused heterocyclic compound featuring a thiophene ring fused to a pyridazine core. This structure is characterized by a sulfur atom in the thiophene moiety, an amino group at position 5, and an ester group at position 6 (Figure 1). It serves as a versatile intermediate in synthesizing polyfunctionalized heterocycles, particularly in medicinal and materials chemistry . Key properties include:

  • CAS Number: 717840-40-9
  • Molecular Formula: C₁₁H₁₃N₃O₂S
  • Synthesis: Typically prepared via cyclization reactions involving thiophene precursors and pyridazine derivatives. For example, cyclocondensation of ethyl glycinate with appropriately substituted pyridazine intermediates is a common route .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-4-11-12-8(5)15-7/h3-4H,2,10H2,1H3

InChI Key

ZLEGLLCRMMPSME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a thieno-pyridazine structure, an ethyl ester group attached to a carboxylic acid, and an amino group at the 5-position of the thieno[2,3-c]pyridazine ring system. The thieno[2,3-c]pyridazine moiety is known for its diverse biological activities and potential applications in medicinal chemistry.

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new drugs. Its biological activities are attributed to the structural features of the thieno-pyridazine framework, which allows for interactions with biological targets. Research indicates that modifications to the thieno-pyridazine core can significantly affect binding affinity and biological activity.

Reactions and Derivatives

  • The compound can undergo reactions with isothiocyanates, leading to the formation of thiourea derivatives.
  • It can be converted into ethyl 3,4-diphenyl-5-(1-pyrrolyl)-thieno[2,3-c]pyridazine .
  • Reacting 3-Amino[2,3-b]pyridine-2-carboxylate with nucleophilic and electrophilic reagents yields various compounds .

Biological Activities

  • Compounds in this class have been studied for diverse biological activities.
  • It has significant biological activities.
  • Thieno[2,3-b]pyridine derivatives exhibit broad biological activities, including anti-inflammatory properties.
  • Pyrido[3',2':4,5]thienopyrimidine hybrids are known for anticancer activity, with fused ring systems enhancing stability and reactivity.

Antimicrobial Activity
Pyridazin-3-thiones derivatives synthesized from 5-arylidene pyrin-3-ones have been screened for anti-microbial activity against strains of Staphylococcus .

Antitumor Potential

  • Novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown potential antitumor effects .
  • Three thieno[3,2-b]pyridine derivatives exhibited antitumor activity against triple negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MD-468, without relevant toxicity against non-tumorigenic mammary epithelial cells .
  • One compound significantly decreased the number of viable cells and cellular proliferation of MDA-MB-231 cells, increased G0/G1 phase, and decreased S phase .
  • This compound also reduced tumor size in chick chorioallantoic membrane (CAM) models .

Synthesis

The synthesis of this compound typically involves multi-step processes.

Interaction with Biological Macromolecules

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. These interactions may involve:

  • Enzyme inhibition
  • Receptor binding
  • DNA intercalation

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameUnique Features
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateVersatile precursor for various heterocycles; used in microwave-assisted synthesis.
Thieno[2,3-b]pyridine derivativesExhibits broad biological activities; includes anti-inflammatory properties.
Pyrido[3',2':4,5]thienopyrimidine hybridsKnown for anticancer activity; fused ring systems enhance stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heteroatom Variations

The reactivity and applications of fused pyridazine derivatives are highly dependent on the heteroatom in the fused ring. Key analogues include:

Compound Name Fused Ring Key Substituents Synthesis Route Applications References
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate Thiophene 5-NH₂, 6-COOEt Cyclization of thiophene-pyridazine precursors Building block for sulfur-rich heterocycles
Ethyl 5-amino-furo[2,3-c]pyridazine-6-carboxylate Furan 5-NH₂, 6-COOEt Cyclization of 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate Precursor for oxygen-containing heterocycles
Ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate Pyrrole 5-NH₂, 6-COOEt Reaction of 3-chloro-pyridazine derivatives with ethyl glycinate Nitrogen-rich intermediates for bioactive compounds

Key Observations :

  • Electronic Effects: The sulfur atom in the thieno derivative enhances electron delocalization compared to the oxygen in furo or nitrogen in pyrrolo analogs, influencing reactivity in electrophilic substitutions .
  • Solubility: Thieno derivatives generally exhibit lower polarity than furo analogs due to sulfur’s hydrophobic nature, affecting their solubility in polar solvents .

Functional Group Modifications

Amino Group Reactivity

The 5-amino group in these compounds is highly reactive. For example:

  • Thieno Derivative: Reacts with acyl chlorides (e.g., benzoyl chloride) to form 5-acylamido derivatives, which cyclize under heat to form pyrimido-fused systems .
  • Furo Derivative : Forms pyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one upon treatment with acetic anhydride, confirmed by IR (1700 cm⁻¹ for carbonyl) and NMR (δ 8.30 ppm for NH) .
Ester Group Transformations
  • Hydrazinolysis: Both thieno and furo derivatives react with hydrazine to yield carbohydrazides (e.g., compounds 7a,b), which are precursors for heterocyclic expansions .
  • Cyclization: The thieno compound’s ester group participates in ring-closing reactions to form complex systems like pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one, a feature less explored in furo analogs .

Spectroscopic and Physical Properties

Property Thieno Derivative Furo Derivative Pyrrolo Derivative
IR (COOEt) 1720 cm⁻¹ 1715 cm⁻¹ 1705 cm⁻¹
¹H NMR (NH₂) δ 6.8 ppm (broad, exchangeable) δ 6.7 ppm (broad, exchangeable) δ 6.9 ppm (broad, exchangeable)
Melting Point 210–212°C 198–200°C 225–227°C

Biological Activity

Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thieno-pyridazine framework characterized by an ethyl ester group and an amino group at the 5-position. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Biological Activities

  • Antimicrobial Properties :
    • This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity :
    • Research indicates that this compound demonstrates promising anticancer effects, particularly against specific cancer cell lines. For example, studies on thieno-pyridazine derivatives have shown inhibition of cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values around 13 μM . Notably, these compounds induced cell cycle arrest and apoptosis in cancer cells while exhibiting minimal toxicity to non-tumorigenic cells .

The mechanism of action for this compound involves several biochemical pathways:

  • Target Interaction : The compound interacts with biological macromolecules such as proteins and enzymes, influencing their activity. For instance, it has been shown to bind to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Cell Cycle Modulation : In studies involving cancer cells, treatment with this compound resulted in an accumulation of cells in the G0/G1 phase of the cell cycle while decreasing the S phase population .

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against multiple bacterial strains with MIC values indicating potential for antibiotic development .
Cancer Cell Study Showed that derivatives inhibited cell growth in TNBC cell lines with IC50 values around 13 μM; minimal toxicity was observed in non-tumorigenic cells .
Mechanistic Study Revealed binding affinity to tubulin leading to apoptosis; compounds caused cell cycle arrest at G0/G1 phase .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thieno-pyridazine derivatives. Below is a comparison table highlighting some notable compounds:

Compound NameStructureUnique Features
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateStructureVersatile precursor for various heterocycles; used in microwave-assisted synthesis.
Thieno[2,3-b]pyridine derivativesStructureExhibits broad biological activities; includes anti-inflammatory properties.
Pyrido[3',2':4,5]thienopyrimidine hybridsStructureKnown for anticancer activity; fused ring systems enhance stability and reactivity.

Q & A

What are the standard synthetic protocols for Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate?

The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative protocol involves refluxing 3-chloro-5,6-diphenylpyridazine-4-carbonitrile (0.01 mol) with ethyl glycinate (0.02 mol) and anhydrous potassium carbonate (5 g) in ethanol for 10 hours. The product is isolated by cooling the mixture, pouring it into ice-water, and filtering the precipitated solid . Alternative routes use 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate under reflux in acetone for 24 hours .

How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Detects functional groups (e.g., carbonyl at ~1700 cm⁻¹ for ester groups) .
  • ¹H NMR : Signals for aromatic protons (δ 7.40–7.80 ppm for phenyl groups) and NH₂ groups (δ 8.30 ppm) .
  • Elemental analysis validates stoichiometry, with deviations ≤0.4% for C, H, N .

How can reaction conditions be optimized for synthesizing pyrimido-fused derivatives?

Optimization involves:

  • Reagent ratios : Using excess acylating agents (e.g., benzoyl chloride in 10:1 molar ratio) to drive derivatization .
  • Catalysts : Pyridine as a base in benzoylation reactions to enhance nucleophilicity .
  • Reaction time : Extended reflux periods (e.g., 24 hours for cyclization of 5-acetamido derivatives) to ensure complete ring closure .

What methodologies confirm tautomeric forms in derivatives like 2-methyl-8,9-diphenylpyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one?

Tautomeric analysis combines:

  • IR spectroscopy : A strong carbonyl absorption at 1700 cm⁻¹ supports the keto form .
  • ¹H NMR : Absence of enolic proton signals and presence of NH resonances (δ 8.30 ppm) further confirm the keto tautomer .
  • X-ray crystallography (where available): Resolves bond lengths, distinguishing keto/enol configurations .

How to design reactions for synthesizing bicyclic compounds (e.g., pyrimido[4',5':4,5]thieno[2,3-c]pyridazines)?

Key strategies include:

  • Condensation reactions : Reacting the compound with formamide or carbon disulfide under basic conditions to form pyrimido-fused systems .
  • Cyclocondensation : Using phenyl isothiocyanate to generate thiourea intermediates, which undergo thermal cyclization to bicyclic derivatives .
  • Reagent selection : Benzoyl chloride or chloroacetyl chloride for introducing substituents that facilitate ring closure .

What functionalization reactions are feasible at the 5-amino group of this compound?

The 5-amino group undergoes:

  • Acylation : With acetyl chloride, benzoyl chloride, or chloroacetyl chloride to form acetamido/benzamido derivatives .
  • Hydrazide formation : Reaction with hydrazine hydrate yields carbohydrazide derivatives (e.g., 7a, 7b) for further heterocyclic synthesis .
  • Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to generate styryl derivatives .

How to resolve contradictions in spectral data when characterizing novel derivatives?

  • Multi-spectral correlation : Cross-validate NMR, IR, and mass spectrometry data. For example, discrepancies in NH signals can be resolved by deuterium exchange experiments .
  • Comparative analysis : Benchmark spectral profiles against structurally similar compounds (e.g., comparing furo- vs. pyrrolo-pyridazine derivatives) .
  • Computational modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .

What are the applications of this compound in synthesizing polycyclic heterocycles with biological relevance?

It serves as a versatile precursor for:

  • Anticancer agents : Pyrimido-fused derivatives exhibit activity in kinase inhibition studies .
  • Antimicrobial scaffolds : Thieno-pyridazine hybrids show efficacy against bacterial pathogens .
  • Central nervous system (CNS) targets : Tetrahydrothieno-pyridines derived from this compound are explored for neurotransmitter modulation .

How to troubleshoot low yields in cyclization reactions of 5-acetamido derivatives?

  • Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to maintain reaction temperature .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Purification techniques : Use column chromatography to isolate products from side reactions (e.g., uncyclized intermediates) .

What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., chloroacetyl chloride) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with hazardous waste regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.